Diastereoselectivity in Sodium Borohydride Reduction of 3-tert-Butylcyclohexanone
The diastereoselectivity of 3-tert-butylcyclohexanone during reduction with NaBH4 is 74% for the more stable isomer [1]. This selectivity is a direct result of the tert-butyl group's strong conformational lock, which dictates the approach of the hydride reagent. The study provides a direct comparison with the compound where R=H (0% diastereoselectivity) and R=CH3 (74% and 62% for cis/trans isomers), demonstrating how steric bulk at the 3-position directly modulates stereochemical control [1].
| Evidence Dimension | Diastereoselectivity (% major isomer) |
|---|---|
| Target Compound Data | 74% |
| Comparator Or Baseline | R=H (unsubstituted) gives 0% diastereoselectivity; R=CH3 gives 74% for cis and 62% for trans isomers. |
| Quantified Difference | +74 percentage points versus unsubstituted analog. |
| Conditions | Reduction with NaBH4 |
Why This Matters
This data quantifies the compound's ability to impart stereochemical control in synthetic pathways, a critical differentiator for designing enantiomerically enriched products where the 4-substituted isomer would provide a different outcome.
- [1] Aycard, J.-P., Lafrance, R., & Boyer, B. (1979). Structure et réactivité. IV. Diastéréosélectivité de la réduction de cétones par le borohydrure de sodium. De l'influence de l'effet de champs de substituants polaires éloignés. Canadian Journal of Chemistry, 57(21), 2823-2826. View Source
